3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine
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Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired 3-methoxy derivative can be obtained by further functionalization of the tetrahydro-naphthyridine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on charcoal are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biology: The compound can be used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industry: It may find applications in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and reactivity patterns.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and anti-HIV properties.
1,8-Naphthyridine: Used in various synthetic and medicinal applications.
Uniqueness: 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methoxy group and tetrahydro structure confer distinct chemical properties and reactivity compared to other naphthyridine isomers.
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-7-2-3-10-6-9(7)11-5-8/h4-5,10H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLKUAYDCBKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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